
N-(2-Aminooxyethyl)-7-DCCAm
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Aminooxyethyl)-7-DCCAm is a chemical compound known for its unique structure and reactivity. It is characterized by the presence of an aminooxy group, which imparts significant reactivity towards carbonyl compounds. This compound is utilized in various scientific fields due to its ability to form stable oxime derivatives with aldehydes and ketones.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Aminooxyethyl)-7-DCCAm typically involves the reaction of 2-aminoethanol with a suitable carbonyl compound under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the oxime linkage. The process may involve multiple steps, including protection and deprotection of functional groups to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: N-(2-Aminooxyethyl)-7-DCCAm undergoes various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized under specific conditions to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the oxime group back to the original carbonyl compound.
Substitution: The compound can participate in substitution reactions where the aminooxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be employed to achieve substitution reactions, often under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include oxime derivatives, reduced carbonyl compounds, and substituted aminooxy compounds.
Applications De Recherche Scientifique
N-(2-Aminooxyethyl)-7-DCCAm has a wide range of applications in scientific research:
Chemistry: It is used as a reagent for the selective capture and analysis of carbonyl compounds in complex mixtures.
Biology: The compound is employed in the study of metabolic pathways involving aldehydes and ketones.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-(2-Aminooxyethyl)-7-DCCAm involves the formation of a stable oxime linkage with carbonyl compounds. This reaction is highly selective and occurs under mild conditions, making it suitable for various analytical and synthetic applications. The molecular targets include aldehydes and ketones, which are converted to their corresponding oxime derivatives through a nucleophilic addition reaction.
Comparaison Avec Des Composés Similaires
N-(2-Aminooxyethyl)-N,N,N-trimethylammonium iodide: Known for its use in capturing volatile aldehydes and ketones.
N-(2-Aminoethyl)acetamide: Utilized in the preparation of mixed monolayers on glassy carbon.
Aminooxyacetic acid: Inhibits aminobutyrate aminotransferase activity, leading to increased levels of gamma-aminobutyric acid.
Uniqueness: N-(2-Aminooxyethyl)-7-DCCAm is unique due to its specific reactivity towards carbonyl compounds and its ability to form stable oxime derivatives. This makes it particularly valuable in analytical chemistry and diagnostic applications, where selective and stable derivatization of carbonyl compounds is essential.
Propriétés
Formule moléculaire |
C16H21N3O4 |
|---|---|
Poids moléculaire |
319.36 g/mol |
Nom IUPAC |
N-(2-aminooxyethyl)-7-(diethylamino)-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C16H21N3O4/c1-3-19(4-2)12-6-5-11-9-13(15(20)18-7-8-22-17)16(21)23-14(11)10-12/h5-6,9-10H,3-4,7-8,17H2,1-2H3,(H,18,20) |
Clé InChI |
AUGWWXWCINGUEI-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NCCON |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


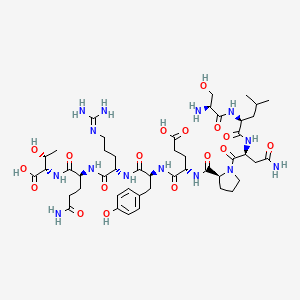
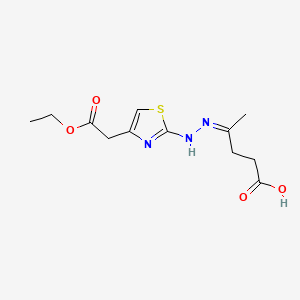
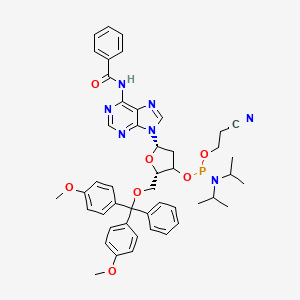
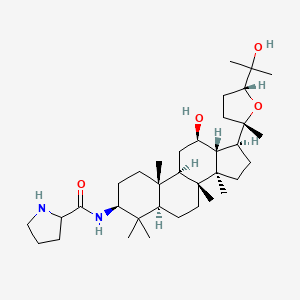
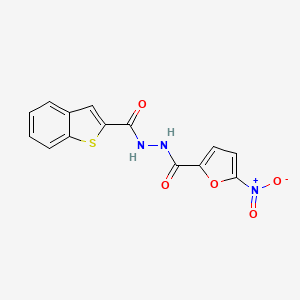
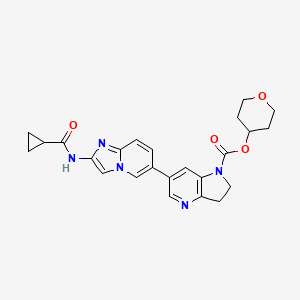
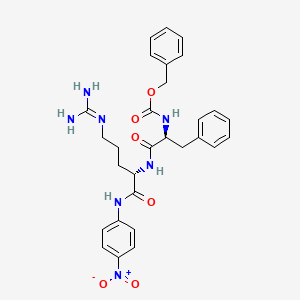
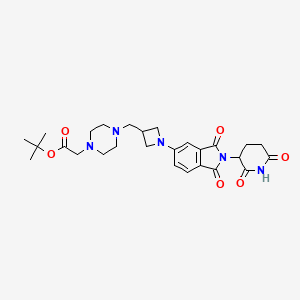
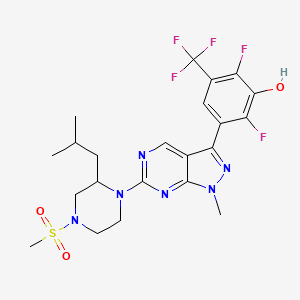
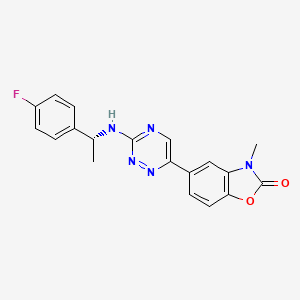
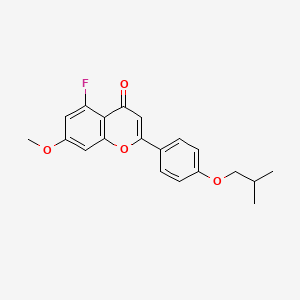
![2-[[4-[(E)-(4-bromophenyl)methylideneamino]-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B12384359.png)

![4-[(7-chloroquinolin-4-yl)amino]-N-[(E)-(4-fluorophenyl)methylideneamino]benzamide](/img/structure/B12384365.png)
